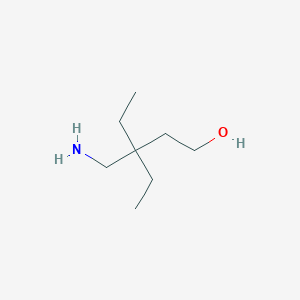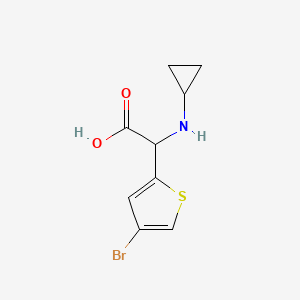![molecular formula C15H14BrNO B1374546 3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether CAS No. 1219960-71-0](/img/structure/B1374546.png)
3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether
Overview
Description
The compound “3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride” is similar to the one you mentioned . It has a molecular weight of 340.65 .
Synthesis Analysis
Azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The compound “3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride” has the InChI code1S/C15H14BrNO.ClH/c16-12-6-7-15 (18-13-9-17-10-13)14 (8-12)11-4-2-1-3-5-11;/h1-8,13,17H,9-10H2;1H . Chemical Reactions Analysis
Ethers generally undergo cleavage of the C–O bond when treated with strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Ethers are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Scientific Research Applications
Synthesis and Transformation
- The compound cis-3-Benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones, related to 3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether, has been synthesized and transformed into 3-hydroxy-beta-lactams, further forming novel cis-2-oxa-6-azabicyclo[3.2.0] heptan-7-ones. This transformation is a significant step in creating cis-3-aminotetrahydrofuran-2-carboxylates, indicating its role in the development of complex chemical structures (Leemans et al., 2010).
Luminescence and Structural Analysis
- Research into biphenyl carbazole derivatives, which include compounds related to 3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether, has revealed their luminescent properties. These compounds exhibit unique intermolecular interactions and high thermal stability, making them of interest in the field of material science and potentially in advanced technologies (Tang et al., 2021).
Antibacterial Properties
- Bromophenols derived from marine algae, which are structurally similar to 3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether, have been identified as having significant antibacterial properties. This research suggests potential pharmaceutical applications in combatting bacterial infections (Xu et al., 2003).
Antifungal Activity
- A study has demonstrated that 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, closely related to the target compound, show antifungal activity against various phytopathogenic fungi. This suggests its potential application in agriculture for the control of plant diseases (Arnoldi et al., 1990).
Radical Cyclization and Chemical Synthesis
- Research involving 1-allyl- and 1-(3-phenylallyl)-substituted azetidin-2-ones, which share structural features with 3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether, highlights their use in radical cyclization. This process is crucial in the synthesis of complex bicyclic structures, indicating the compound's utility in advanced chemical synthesis (Leemans et al., 2008).
Fuel Cell Applications
- A high-molecular-weight fluorinated poly(aryl ether) containing a bromophenyl group, similar to 3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether, has been developed for potential use as a polymeric electrolyte membrane in fuel cells. This application is due to its excellent thermal and oxidative stability and reasonable proton conductivity (Liu et al., 2006).
properties
IUPAC Name |
3-(2-bromo-4-phenylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-14-8-12(11-4-2-1-3-5-11)6-7-15(14)18-13-9-17-10-13/h1-8,13,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPHGJIQEUMJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254259 | |
| Record name | 3-[(3-Bromo[1,1′-biphenyl]-4-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether | |
CAS RN |
1219960-71-0 | |
| Record name | 3-[(3-Bromo[1,1′-biphenyl]-4-yl)oxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Bromo[1,1′-biphenyl]-4-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)

![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)

![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)


![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)



amine](/img/structure/B1374483.png)

